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Compound of Interest

Compound Name: Morin

CAS No.: 85595-40-0

Cat. No.: B10753635

Get Quote

Executive Summary
Morin (2',3,4',5,7-Pentahydroxyflavone) is a naturally occurring bioflavonoid structurally related

to quercetin, distinguished by the specific meta-substitution of hydroxyl groups on the B-ring

(2',4'-positioning). While widely recognized for its antioxidant, anti-inflammatory, and

neuroprotective bioactivities, its utility in research and drug development relies heavily on a

precise understanding of its physicochemical behavior. This guide provides an authoritative

reference on the physical properties, stability profiles, and experimental handling of Morin,

moving beyond basic data to offer actionable technical insights.

Identity and Nomenclature
Accurate identification is critical in chemical sourcing and database management. Morin exists

in both anhydrous and hydrated forms, often leading to confusion in procurement.
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Parameter Detail

Common Name Morin

IUPAC Name
2-(2,4-dihydroxyphenyl)-3,5,7-

trihydroxychromen-4-one

CAS Number (Hydrate)

654055-01-3 (Most common commercial form,

typically

)

CAS Number (Anhydrous) 480-16-0

Chemical Formula (Anhydrous)

Molecular Weight 302.24 g/mol (Anhydrous)

Synonyms Aurantica, CI 75660, Natural Yellow 11

Structural Analysis & Isomerism
Morin is a flavonol (3-hydroxyflavone backbone).[1] Its structural uniqueness lies in the 2'-

hydroxyl group on the B-ring. This moiety facilitates an intramolecular hydrogen bond with the

3-hydroxyl group (or the ether oxygen), influencing its solubility and metal-chelating capabilities

differently than its isomer, Quercetin (3',4'-OH).

DOT Diagram: Structural Features & Chelation Sites
The following diagram illustrates the core flavonoid skeleton and the critical sites for chemical

interaction.
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Morin Molecular Architecture
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Figure 1: Structural decomposition of Morin highlighting functional domains responsible for

chelation, acidity, and fluorescence.

Physicochemical Specifications
The following data aggregates experimental values from multiple authoritative sources.
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Property Value / Characteristic Notes

Melting Point 299–304 °C (dec.) Decomposes upon melting.

Solubility (Water) Low (0.25 mg/mL at 20°C)
Increases significantly with pH

> 7.

Solubility (Methanol) ~50 mg/mL
Preferred solvent for stock

solutions.

Solubility (DMSO) High (> 100 mM) Suitable for biological assays.

pKa Values
First deprotonation typically at

7-OH or 3-OH.

LogP 1.54
Moderate lipophilicity;

membrane permeable.

Appearance
Light yellow to brownish

powder

Darkens upon oxidation

(air/light exposure).

Spectroscopic Profile
Morin exhibits distinct spectral behaviors that are sensitive to pH and metal ions, making it a

valuable probe in analytical chemistry.

UV-Vis Absorption[5][6][7]
Band I (B-ring cinnamoyl system):

Band II (A-ring benzoyl system):

Bathochromic Shift: Addition of bases (NaOH) or metal ions (

) causes a red shift in Band I, indicating deprotonation or complex formation.

Fluorescence[5][8][9]
Native Fluorescence: Weak in neutral solution.

Excitation: ~417 nm
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Emission: ~500–520 nm (Green)

Metal Enhancement: Forms a highly fluorescent complex with Aluminum (

) and Beryllium (

). This property is the basis for its use as a fluorometric reagent.

Experimental Handling & Protocols
Protocol 1: Preparation of Stable Stock Solutions
Morin is susceptible to oxidative degradation in alkaline aqueous solutions. Proper solvent

choice is critical for stability.

Solvent: Use anhydrous DMSO or Methanol for primary stock (e.g., 10–50 mM). Avoid basic

buffers for long-term storage.

Storage: Aliquot into light-protective (amber) vials. Store at -20°C.

Working Solutions: Dilute into aqueous buffers immediately prior to use.

Caution: If diluting into PBS (pH 7.4), use within 4 hours to prevent auto-oxidation.

Protocol 2: HPLC Quantification Method
This validated method separates Morin from common impurities or metabolites.

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

Solvent A: 0.1% Phosphoric Acid in Water (or 0.1N HCl for stability).

Solvent B: Acetonitrile or Methanol.[2]

Isocratic Mode: 60:40 (A:B) or gradient depending on complexity.

Flow Rate: 1.0 mL/min.
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Detection: UV at 357 nm (or Fluorescence: Ex 417nm / Em 500nm for higher sensitivity).

Retention Time: Typically 4–7 minutes depending on column length and organic modifier

ratio.

Protocol 3: Fluorescence Detection of Aluminum
(Mechanism Check)
Morin is used to detect trace

in biological or environmental samples.

Buffer: Acetate buffer (pH 5.0).

Reagent: 1 mM Morin in ethanol.

Procedure: Mix sample with buffer and Morin reagent. Incubate for 5 mins.

Read: Measure fluorescence (Ex 420nm / Em 510nm). The signal intensity is proportional to

.

Stability & Degradation Logic
Understanding the degradation pathways is essential for interpreting experimental results,

especially in cell culture media (often pH 7.4).

DOT Diagram: Stability & Degradation Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10753635/docs?utm_src=pdf-body#morin-physicochemical-profile-and-technical-handling-guide
https://www.benchchem.com/product/b10753635/docs?utm_src=pdf-body#morin-physicochemical-profile-and-technical-handling-guide
https://www.benchchem.com/product/b10753635/docs?utm_src=pdf-body#morin-physicochemical-profile-and-technical-handling-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Environmental Factors
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Figure 2: Stability logic flow. Morin is stable in acidic environments but undergoes rapid

oxidative degradation in alkaline conditions or under strong light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

